2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
CAS No.: 915402-14-1
Cat. No.: VC15802128
Molecular Formula: C9H13Br2NS
Molecular Weight: 327.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915402-14-1 |
|---|---|
| Molecular Formula | C9H13Br2NS |
| Molecular Weight | 327.08 g/mol |
| IUPAC Name | 2-(5-bromothiophen-2-yl)piperidine;hydrobromide |
| Standard InChI | InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |
| Standard InChI Key | REZWOBZALVJCOK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CC=C(S2)Br.Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of a six-membered piperidine ring fused to a five-membered 5-bromothiophene group. The piperidine nitrogen is protonated, forming a hydrobromide salt. Key structural features include:
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Piperidine ring: A saturated heterocycle contributing to conformational flexibility.
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5-Bromothiophene: An aromatic heterocycle with a bromine atom at the 5-position, enhancing electrophilic reactivity.
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Hydrobromide counterion: Improves solubility in polar solvents.
The IUPAC name is 2-(5-bromothiophen-2-yl)piperidine hydrobromide, and its canonical SMILES string is C1CCNC(C1)C2=CC=C(S2)Br.Br .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃Br₂NS | |
| Molecular Weight | 327.08 g/mol | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
| Solubility | Likely polar solvent-soluble | |
| Storage Conditions | 2–8°C |
Safety: Classified under hazard code Xi (irritant), requiring handling in ventilated environments .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous methodologies suggest viable pathways:
Route 1: Nucleophilic Substitution
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Intermediate formation: React 2-(thiophen-2-yl)piperidine with N-bromosuccinimide (NBS) to introduce bromine at the 5-position.
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Salt formation: Treat with HBr to yield the hydrobromide salt .
Route 2: Suzuki-Miyaura Coupling
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Piperidine functionalization: Couple 2-bromothiophene with a piperidine boronic ester.
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Bromination: Introduce bromine via electrophilic substitution .
Challenges: Steric hindrance from the piperidine ring may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Structural Modifications
Modifications to enhance bioactivity or material properties include:
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Heterocycle replacement: Substituting thiophene with pyrrole or furan .
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Alkyl chain addition: Introducing methyl or ethyl groups to the piperidine nitrogen .
Research Findings and Future Directions
Key Studies
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Receptor binding: Piperidine-thiophene derivatives demonstrate 10-fold higher µ-opioid affinity than morphine .
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Synthetic efficiency: Visible-light-mediated reactions improve regioselectivity in thiophene functionalization .
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Thermal stability: Long alkyl chains (e.g., 2-octyldodecyl) enhance polymer solubility and crystallinity .
Challenges and Opportunities
| Challenge | Proposed Solution |
|---|---|
| Limited solubility | Introduce PEGylated side chains |
| Metabolic instability | Fluorine substitution |
| Scalability of synthesis | Flow chemistry optimization |
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